Product packaging for 6-Acetoxy-5-hexadecanolide(Cat. No.:CAS No. 81792-36-1)

6-Acetoxy-5-hexadecanolide

Cat. No.: B3194234
CAS No.: 81792-36-1
M. Wt: 312.4 g/mol
InChI Key: SPOXUSGCKOQPRB-UHFFFAOYSA-N
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Description

Historical Discovery and Initial Characterization of 6-Acetoxy-5-hexadecanolide

The initial identification of this compound is linked to research on the oviposition (egg-laying) behavior of Culex mosquitoes, which are vectors for various diseases. Scientists observed that gravid female mosquitoes were attracted to sites containing egg rafts of the same species, suggesting the presence of a chemical cue. This led to the isolation and identification of the active compound from the apical droplets of these egg rafts.

The key breakthrough came with the characterization of the molecule's structure. Through meticulous analysis, it was determined to be a lactone, specifically a six-membered ring, with an acetoxy group and a long alkyl chain. The precise stereochemistry of the natural, biologically active form was identified as the (-)-(5R,6S)-enantiomer. researchgate.net This stereochemical specificity is crucial, as other stereoisomers of the molecule have been shown to be inactive. researchgate.net The inactive (5S,6R) enantiomer is often produced alongside the active form in synthetic processes. nih.gov

Significance of this compound as a Natural Product and Semiochemical

As a natural product, this compound serves as a pheromone, a type of semiochemical that mediates interactions between individuals of the same species. Specifically, it functions as an oviposition attractant pheromone for mosquitoes in the genus Culex. researchgate.netnih.gov The presence of this compound signals a suitable breeding site to gravid females, leading to communal egg-laying. researchgate.net This behavior is thought to be an evolutionary strategy to enhance the survival of offspring.

The significance of this semiochemical extends to public health. Culex quinquefasciatus, a primary target of this pheromone, is a vector for pathogens that cause diseases such as filariasis. nih.gov Understanding and harnessing the power of this attractant provides a potential avenue for controlling mosquito populations and, consequently, the spread of these diseases. Bioassays have confirmed that synthetic versions of the active enantiomer can effectively attract gravid females, demonstrating its potential for use in mosquito surveillance and control programs. researchgate.netnih.gov

Overview of Research Trajectories for this compound: From Isolation to Mechanistic Elucidation

The research journey for this compound has progressed significantly since its initial isolation. Early work focused on the challenging task of determining its absolute configuration. researchgate.net This involved sophisticated chromatographic techniques using chiral stationary phases to separate and identify the active enantiomer. researchgate.net

Following the structural elucidation, a major research thrust has been the development of efficient and stereoselective synthetic routes to produce the active (-)-(5R,6S)-isomer. Numerous synthetic strategies have been explored, starting from various precursors, including carbohydrates like δ-gluconolactone and D-ribose, as well as employing techniques such as Sharpless asymmetric dihydroxylation and olefin metathesis. researchgate.netsioc-journal.cnnih.gov The goal has been to create practical and cost-effective methods for producing the pheromone for potential large-scale application. nih.govresearchgate.net

Current and future research is likely to continue exploring more efficient synthesis pathways and investigating the broader ecological implications of this pheromone. This includes studying its effects on other mosquito species and its potential interactions with other semiochemicals in the environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O4 B3194234 6-Acetoxy-5-hexadecanolide CAS No. 81792-36-1

Properties

IUPAC Name

1-(6-oxooxan-2-yl)undecyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-3-4-5-6-7-8-9-10-12-16(21-15(2)19)17-13-11-14-18(20)22-17/h16-17H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOXUSGCKOQPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C1CCCC(=O)O1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoisomerism and Absolute Configuration of 6 Acetoxy 5 Hexadecanolide

Elucidation of the Absolute Stereochemistry of Natural 6-Acetoxy-5-hexadecanolide [(5R,6S)-6-acetoxy-5-hexadecanolide]

The naturally occurring this compound, isolated from the apical droplets of egg rafts of the mosquito Culex pipiens fatigans, has been unequivocally identified as the (-)-(5R,6S)-enantiomer. nih.govscispace.com This determination was a crucial step in understanding the chemical signals that guide mosquito oviposition behavior. The identification was achieved through chromatographic techniques, specifically by comparing the 6-trifluoroacetoxy derivatives of the natural pheromone with synthetic (-)-(5R,6S)- and (+)-(5S,6R)-enantiomers on a capillary column with a chiral stationary phase. nih.gov

Bioassays have confirmed that the synthetic (-)-(5R,6S)-enantiomer is the biologically active form, attracting significantly more mosquito egg rafts for oviposition compared to a control. nih.gov Conversely, the (+)-(5S,6R)-enantiomer showed no statistically significant attraction, highlighting the stereospecificity of the mosquito's chemoreceptors. nih.gov The synthesis of the active (-)-(5R,6S)-enantiomer has been achieved through various routes, often employing chiral starting materials or asymmetric synthesis strategies to establish the desired stereocenters. researchgate.netresearchgate.net For instance, one approach utilized D-isoascorbic acid to create a chiral epoxy alcohol precursor, which then underwent a series of reactions to yield the target molecule. researchgate.net Another synthesis started from the (2S,3S) C4 aldehyde to produce the (5R,6S) enantiomer. rsc.org

Synthesis and Characterization of Erythro- and Threo-Diastereomers of this compound

The this compound molecule possesses two stereocenters at the C5 and C6 positions, giving rise to two pairs of enantiomers, which can be categorized as erythro and threo diastereomers. The erythro diastereomers have the substituents on the same side in a Fischer projection, corresponding to the (5R,6S) and (5S,6R) configurations. The threo diastereomers, with substituents on opposite sides, correspond to the (5R,6R) and (5S,6S) configurations.

The synthesis of both enantiomeric forms of the erythro diastereomer, (5R,6S)- and (5S,6R)-6-acetoxy-5-hexadecanolide, has been reported. rsc.orgglobalauthorid.com These syntheses are critical for confirming the absolute configuration of the natural product and for studying the structure-activity relationship of the pheromone. One synthetic strategy involved the use of a C2-symmetric building block and olefin metathesis reactions to construct the molecule. globalauthorid.com Another approach utilized Sharpless asymmetric dihydroxylation as a key step to introduce the required stereochemistry. sioc-journal.cn The characterization of these diastereomers relies on spectroscopic methods like NMR and mass spectrometry, as well as chromatographic techniques that can differentiate between the stereoisomers. researchgate.netsioc-journal.cn

Enantiomeric Forms of this compound: Preparative Strategies and Distinction

The preparation of enantiomerically pure forms of this compound is essential for biological activity studies. Various strategies have been developed to achieve this, often involving asymmetric synthesis or the resolution of racemic mixtures.

One common approach is to start from a chiral pool, using readily available enantiopure starting materials like carbohydrates. For example, δ-gluconolactone has been used as a starting material in a multi-step synthesis to produce (-)-(5R,6S)-6-acetoxy-5-hexadecanolide. researchgate.net Another strategy involves the use of chiral catalysts or reagents to induce stereoselectivity. The Sharpless asymmetric dihydroxylation, for instance, has been successfully employed to synthesize all four stereoisomers of this compound. globalauthorid.comsioc-journal.cn

Kinetic resolution is another powerful technique for separating enantiomers. globalauthorid.com This method involves the use of an enzyme or a chiral catalyst that reacts at a different rate with each enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For instance, lipase-catalyzed hydrolysis has been utilized in the preparation of various enantiomeric compounds. mdpi.comnih.gov

The distinction between the different enantiomers and diastereomers is typically achieved through a combination of chromatographic and spectroscopic methods. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) can separate the enantiomers, allowing for their individual characterization. nih.gov

Spectroscopic Techniques for Stereochemical Assignment of this compound Isomers

Spectroscopic techniques are indispensable for the structural elucidation and stereochemical assignment of this compound isomers.

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing the isomers. nih.gov While mass spectrometry itself does not typically differentiate between stereoisomers, the preceding gas chromatographic separation on a chiral column allows for the identification of individual isomers based on their retention times. The mass spectrum provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound. nih.gov

Chiroptical Spectroscopy: Techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) are inherently sensitive to the stereochemistry of a molecule. The sign of the optical rotation ([α]D) can be used to distinguish between enantiomers, with the natural pheromone being the levorotatory (-)-enantiomer. nih.gov Electronic circular dichroism (ECD) has emerged as a powerful tool for determining the absolute configuration of chiral molecules by comparing experimentally measured spectra with those predicted by quantum chemical calculations. nih.gov

Advanced Synthetic Methodologies for 6 Acetoxy 5 Hexadecanolide and Its Stereoisomers

Retrosynthetic Analyses and Strategic Approaches to 6-Acetoxy-5-hexadecanolide

Retrosynthetic analysis of this compound reveals several key disconnections and strategic approaches. A primary disconnection is the ester linkage of the acetoxy group, simplifying the target to the corresponding 6-hydroxy-5-hexadecanolide. Another common disconnection is the lactone ring, which can be formed via macrolactonization of a corresponding ω-hydroxy acid. The core challenge lies in establishing the C5-C6 stereogenic centers.

Strategic approaches often involve one of the following:

Chiral Pool Synthesis: Utilizing readily available chiral molecules, such as carbohydrates or amino acids, as starting materials.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming reactions.

Enzymatic Reactions: Using enzymes to achieve high stereoselectivity in transformations like reductions or resolutions.

A common retrosynthetic pathway involves disconnecting the long alkyl chain, often via a Grignard reaction or a Wittig-type olefination. The remaining fragment, a functionalized six-carbon backbone, can then be traced back to a simpler chiral precursor.

Total Synthesis Pathways of this compound from Chiral Pool Precursors

The use of chiral pool precursors provides a reliable method for accessing enantiomerically pure this compound. These syntheses leverage the inherent chirality of natural products to establish the desired stereocenters.

Carbohydrates are a popular choice for chiral pool synthesis due to their abundance and multiple stereocenters. D-glucose and its derivatives have been successfully employed in the synthesis of the target molecule. researchgate.net

Starting MaterialKey Intermediates/ReactionsOverall YieldReference
δ-GluconolactoneEpoxide opening, Acid-catalyzed lactonization18% researchgate.net

Glyceraldehyde, a simple three-carbon aldose, serves as a versatile chiral building block. Both isopropylidene-D-glyceraldehyde and isopropylidene-L-glyceraldehyde have been utilized to synthesize the four possible stereoisomers of this compound. researchgate.net The key step in these syntheses is the diastereoselective nucleophilic addition of a Grignard reagent. researchgate.net

Starting from (R)-2,3-cyclohexylideneglyceraldehyde, an efficient synthesis of the oviposition pheromone of Culex pipiens fatigans has been demonstrated. researchgate.net

D-mannitol, a C2-symmetric sugar alcohol, has been employed as a chiral template for the synthesis of this compound. researchgate.netnih.gov A bidirectional synthesis approach has been described starting from mannitol-derived (3R,4R)-hexa-1,5-diene-3,4-diol. nih.gov This C2-symmetric building block is elaborated through bidirectional olefin metathesis reactions to produce 6-epi-MOP, which is then converted to the target molecule via a Mitsunobu inversion. nih.gov One of the synthetic routes utilized two sequential cross-metathesis reactions and an assisted tandem catalytic olefin reduction. nih.gov

Starting MaterialKey StrategyKey ReactionsReference
D-MannitolBidirectional synthesisOlefin metathesis, Mitsunobu inversion nih.gov

Enantioselective and Asymmetric Synthesis of this compound

Enantioselective and asymmetric syntheses offer a powerful alternative to chiral pool approaches, allowing for the creation of the desired stereoisomers from achiral or racemic starting materials.

One asymmetric total synthesis of (-)-6-acetoxy-5-hexadecanolide was accomplished in a seven-step sequence. researchgate.net This synthesis involved the asymmetric alpha-benzoyloxylation of dodecanal, followed by an indium-mediated one-pot allylation to generate an anti-1,2-diol. researchgate.net The six-membered lactone ring was then constructed using a ring-closing metathesis (RCM) reaction. researchgate.net

The Sharpless asymmetric dihydroxylation (SAD) is a cornerstone of modern asymmetric synthesis and has been effectively applied to the synthesis of this compound and its isomers. sioc-journal.cnmdpi.comwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve the enantioselective dihydroxylation of an alkene, forming a vicinal diol with high enantiomeric excess. mdpi.comwikipedia.org The choice of the chiral ligand, either (DHQ)₂PHAL (AD-mix-α) or (DHQD)₂PHAL (AD-mix-β), dictates which face of the alkene is hydroxylated, allowing for predictable control over the stereochemical outcome. wikipedia.org

A synthesis utilizing this method involved the dihydroxylation of methyl trans-hexa-5-decenoate using AD-mix-α. researchgate.net The resulting diol was then converted to a cyclic sulfite, which was subsequently oxidized to a cyclic sulfate (B86663). researchgate.net Regio- and stereospecific ring opening of this cyclic sulfate yielded (5R,6S)-6-hydroxy-5-hexadecanolide, which was then acetylated to afford the natural pheromone. researchgate.net

Starting MaterialKey ReagentKey StepOverall YieldReference
Pent-4-ynoic acid / Hex-5-ynoic acidAD-mixSharpless Asymmetric Dihydroxylation33.5%–54.6% sioc-journal.cn
Methyl trans-hexa-5-decenoateAD-mix-αSharpless Asymmetric DihydroxylationNot specified researchgate.net

Olefin Metathesis Reactions in the Construction of the this compound Carbon Skeleton

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has become a cornerstone in the synthesis of complex macrocycles, including the δ-lactone core of this compound. Ring-closing metathesis (RCM) is particularly prominent, offering an efficient method for constructing the six-membered lactone ring.

A notable strategy involves an organocatalytic α-benzoyloxylation of dodecanal, followed by an indium-mediated one-pot allylation to generate a key anti-1,2-diol intermediate. researchgate.net This intermediate is then converted to an acrylic ester. Subsequent RCM using a Grubbs II catalyst effectively closes the ring to form the unsaturated lactone precursor. thieme-connect.com This sequence highlights the synergy between organocatalysis and metathesis. For instance, a mixture of the acryl ester intermediate and 10 mol% of Grubbs II catalyst in dichloromethane, when refluxed for 8 hours, yields the desired unsaturated lactone in 77% yield. thieme-connect.com

Another advanced approach employs a bidirectional synthesis starting from a C2-symmetric building block, (3R,4R)-hexa-1,5-diene-3,4-diol, derived from mannitol. acs.orgnih.gov This method utilizes a series of olefin metathesis reactions to elaborate the symmetric starting material. acs.org The synthesis can proceed through combinations of RCM and cross-metathesis (CM) steps. acs.org One of the most efficient routes involves two sequential cross-metathesis reactions followed by an assisted tandem catalytic olefin reduction, which is induced by the in-situ conversion of a Ruthenium-carbene to a Ru-hydride catalyst. nih.gov This bidirectional approach ultimately yields 6-epi-MOP, which can then be converted to the desired (5R,6S)-6-acetoxy-5-hexadecanolide via a Mitsunobu inversion. nih.gov

The table below summarizes key olefin metathesis reactions used in the synthesis of this compound precursors.

Metathesis TypeStarting MaterialCatalystKey TransformationYield (%)Ref
Ring-Closing Metathesis (RCM)Acryl ester of a homoallyl alcoholGrubbs II CatalystFormation of unsaturated δ-lactone ring77% thieme-connect.com
Cross-Metathesis (CM)(3R,4R)-hexa-1,5-diene-3,4-diol derivativeRuthenium-based catalystsBidirectional elaboration of a C2-symmetric dieneN/A acs.orgnih.gov
Ring-Closing/Cross Metathesis(2R,3S)-1,2-epoxy-4-penten-3-ol derivativeN/AOne-pot lactone formation and alkyl chain extensionN/A researchgate.netresearchgate.net

Organocatalytic and Chemoenzymatic Strategies for this compound

The demand for enantiomerically pure stereoisomers of this compound has driven the development of sophisticated organocatalytic and chemoenzymatic methods. These strategies offer high levels of stereocontrol, often under mild reaction conditions.

Organocatalysis, using small organic molecules to catalyze reactions, has been successfully applied. One prominent example is the asymmetric total synthesis of (–)-(5R,6S)-6-acetoxy-5-hexadecanolide starting from dodecanal. thieme-connect.com This synthesis employs a tandem sequence initiated by an asymmetric α-benzoyloxylation of dodecanal, catalyzed by a chiral pyrrolidine (B122466) derivative. thieme-connect.com This is followed by an indium-mediated allylation in the same pot to produce an anti-1,2-diol, a key building block for the final lactone. researchgate.netthieme-connect.com Another powerful organocatalytic method involves the use of L-proline to catalyze asymmetric aldol (B89426) reactions between a ketone donor and an aldehyde, establishing the critical stereocenters of the molecule. researchgate.net

Chemoenzymatic strategies leverage the high selectivity of enzymes for specific transformations. A diastereodivergent synthesis has been reported that produces both the natural erythro- and unnatural threo-isomers of this compound. researchgate.net This approach utilizes a mild chemoenzymatic domino epoxidation-lactonization as the key step to form the 6-hydroxy-5-hexadecanolide core. researchgate.net Additionally, Sharpless asymmetric dihydroxylation, a well-established metal-catalyzed reaction that shares principles of high stereoselectivity with enzymatic processes, has been used as a key step to synthesize all four isomers of this compound, starting from pent-4-ynoic acid and hex-5-ynoic acid. sioc-journal.cn

The following table details selected organocatalytic and chemoenzymatic key steps.

StrategyCatalyst/EnzymeKey ReactionStarting MaterialsProductRef
OrganocatalysisChiral PyrrolidineAsymmetric α-benzoyloxylationDodecanal, Benzoyl Peroxideα-(benzoyloxy)aldehyde thieme-connect.com
OrganocatalysisL-prolineAsymmetric Aldol ReactionCyclopentanone, Aldehyde 3Key diol intermediate researchgate.net
ChemoenzymaticN/ADomino epoxidation-lactonization5-bromovaleric acid, undecanal6-hydroxy-5-hexadecanolide core researchgate.net
Metal-CatalyzedSharpless Dihydroxylation ReagentsAsymmetric DihydroxylationPent-4-ynoic acid, Hex-5-ynoic acidDiol precursors for all four stereoisomers sioc-journal.cn

Grignard and Wittig Chemistry in this compound Synthesis

Classic organometallic reactions, specifically those involving Grignard and Wittig reagents, remain fundamental and versatile tools in the synthesis of this compound. These methods are crucial for forming key carbon-carbon bonds, particularly for introducing the long alkyl chain.

Grignard reactions, involving the addition of an organomagnesium halide to a carbonyl group, are frequently used to construct the carbon backbone. youtube.comyoutube.com In one D-ribose based synthesis, a Grignard reaction is a pivotal step. jptcp.com Another approach describes the nucleophilic addition of a Grignard reagent to an aldehyde derived from isopropylidene-D-glyceraldehyde as a key diastereoface-differentiating process to create the required stereochemistry. researchgate.net A concise synthesis of (+)-garvensintriol, a related natural product, also employs a Grignard-assisted lactol opening with a terminal alkyne as a key reaction. researchgate.net

The Wittig reaction, which converts a ketone or aldehyde to an alkene via reaction with a phosphonium (B103445) ylide, is another essential tool. numberanalytics.commasterorganicchemistry.com It is particularly useful for building the carbon chain with precise control over the location of the double bond, which can then be hydrogenated. A synthetic methodology developed for the (–)-(5R, 6S)-erythro isomer involves a Wittig-Horner reaction following the oxidative cleavage of a 1,2-diol. jptcp.com The Wittig reaction is prized for its reliability in forming carbon-carbon bonds and its tolerance of various functional groups, making it a staple in complex natural product synthesis. masterorganicchemistry.comtotal-synthesis.com

Reaction TypeReagentsKey TransformationPrecursor TypeRef
Grignard ReactionUndecylmagnesium bromideAddition to an aldehyde to form a secondary alcoholAldehyde derived from D-ribose or glyceraldehyde researchgate.netjptcp.com
Grignard ReactionGrignard reagent, Terminal alkyneGrignard-assisted lactol openingLactol researchgate.net
Wittig-Horner ReactionPhosphonate ylideAlkene formation from an aldehydeAldehyde from oxidative cleavage of a 1,2-diol jptcp.com

Tandem Reactions and One-Pot Syntheses of this compound

A highly efficient approach combines asymmetric organocatalysis with subsequent metal-mediated reactions in a one-pot sequence. thieme-connect.com This involves the organocatalytic α-benzoyloxylation of dodecanal, followed by the in-situ indium-mediated allylation of the resulting aldehyde intermediate. researchgate.netthieme-connect.com This tandem process avoids the isolation of the potentially sensitive α-(benzoyloxy)aldehyde and directly generates a monoprotected 1,2-diol, a crucial precursor for the lactone ring. thieme-connect.com

Metathesis chemistry has also been incorporated into powerful one-pot processes. A notable example is a size-selective ring-closing/cross-metathesis reaction where both the formation of the lactone ring and the extension of the alkyl chain are accomplished in a single, efficient step. researchgate.netresearchgate.netresearchgate.net Another advanced synthesis utilizes an assisted tandem catalytic olefin reduction, where the ruthenium metathesis catalyst is converted in situ into a ruthenium-hydride species that facilitates the reduction of the newly formed double bond. nih.gov These integrated approaches represent a significant step towards more practical and atom-economical syntheses.

Tandem/One-Pot StrategyKey Reactions CombinedCatalyst/MediatorStarting MaterialsKey Intermediate/ProductRef
Organocatalytic Tandemα-benzoyloxylation & AllylationChiral Pyrrolidine & Indium PowderDodecanal, Benzoyl Peroxide, Allyl BromideMonoprotected anti-1,2-diol researchgate.netthieme-connect.com
Metathesis One-PotRing-Closing & Cross MetathesisN/A(2R,3S)-1,2-epoxy-4-penten-3-ol derivativeLactone with extended alkyl chain researchgate.netresearchgate.netresearchgate.net
Metathesis/Reduction TandemCross-Metathesis & Olefin ReductionRu-carbene converted to Ru-hydrideC2-symmetric dienediolReduced lactone precursor nih.gov

Sustainable and Scalable Production of this compound

The potential application of this compound in controlling mosquito populations necessitates the development of sustainable and scalable production methods. Research has shifted towards utilizing renewable resources and adopting green chemistry principles to create economically viable and environmentally benign syntheses.

Biorenewable Resource Utilization in this compound Production

A significant advancement in sustainable production is the synthesis of the pheromone from the fixed oil of a renewable plant source. The seed oil of the summer cypress plant, Kochia scoparia, has been identified as a viable starting material. nih.gov This plant can be cultivated on an industrial scale, providing a consistent and renewable feedstock. The synthesis from this plant oil yields the active (5R, 6S)-enantiomer in a mixture with its inactive (5S, 6R) counterpart. Importantly, the resulting crude material demonstrates biological activity comparable to pure synthetic samples, suggesting its potential for direct use in resource-poor areas without extensive purification. nih.gov

Carbohydrates are another class of abundant biorenewable starting materials. Syntheses have been developed starting from readily available sugars like D-ribose and δ-gluconolactone. researchgate.netjptcp.comnih.gov For example, a total synthesis was achieved in 11 linear steps starting from δ-gluconolactone. researchgate.netnih.gov Another approach utilizes (+)-Diethyl L-tartrate, a derivative of tartaric acid, as the chiral pool starting material. researchgate.net These routes leverage the inherent chirality of natural molecules to establish the desired stereochemistry in the final product.

Biorenewable SourceKey FeaturesResulting ProductRef
Kochia scoparia seed oilIndustrial-scale cultivation, renewable feedstockBiologically active mixture of (5R,6S) and (5S,6R) enantiomers nih.gov
δ-GluconolactoneReadily available carbohydrate(-)-(5R,6S)-6-acetoxy-5-hexadecanolide researchgate.netnih.gov
D-RiboseReadily available carbohydrate(-)-(5R, 6S)-erythro-6-acetoxy-5-hexadecanolide jptcp.com
(+)-Diethyl L-tartrateChiral pool starting material(-)-(5R,6S)-Erythro-6-acetoxy-5-hexadecanolide researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being integrated into the synthesis of this compound. The use of catalytic methods, rather than stoichiometric reagents, is a central theme. Organocatalytic and chemoenzymatic strategies are inherently green as they often operate under mild conditions and reduce the need for heavy metal catalysts. sioc-journal.cn

Tandem reactions and one-pot syntheses are prime examples of green chemistry in action. By combining multiple steps, they reduce the use of solvents for workup and purification, minimize material losses, and save time and energy. nih.gov For instance, the one-pot organocatalytic α-oxygenation/allylation sequence significantly improves process efficiency. thieme-connect.com

Comparative Analysis of Synthetic Efficiency and Yields for this compound

Organocatalysis and modern synthetic reactions have also been applied to create more efficient pathways. An asymmetric total synthesis employing an organocatalytic α-benzoyloxylation of dodecanal, followed by an indium-mediated allylation and a ring-closing metathesis (RCM) reaction, was completed in a seven-step sequence. researchgate.netresearchgate.net

The following table provides a summary and comparison of the efficiency and yields for various synthetic routes to this compound.

Starting Material(s)Key Reactions/StrategyNumber of StepsOverall Yield (%)Stereoisomer(s) Synthesized
δ-GluconolactoneEpoxide opening, acid-catalyzed lactonization1118% researchgate.net(-)-(5R,6S)
cis-5-Hexadecenoic acidOrganocatalyzed epoxidation, diastereodivergent esterificationNot specified68% rsc.orgrsc.org(5R,6S)
Pent-4-ynoic acid & Hex-5-ynoic acidSharpless asymmetric dihydroxylation6-733.5-54.6% researchgate.netsioc-journal.cnFour isomers
γ-Butyrolactone / δ-ValerolactoneWittig-Schlosser coupling, Sharpless asymmetric dihydroxylation, lactonization with inversion838% researchgate.netaua.gr(5R,6S)
(2R,3S)-1,2-Epoxy-4-penten-3-olRing-closing/cross metathesis637% researchgate.netresearchgate.net(-)-(5R,6S)
(+)-Diethyl L-tartrateNot specified620.7% researchgate.net(-)-(5R,6S)
DodecanalAsymmetric α-benzoyloxylation, Indium-mediated allylation, RCM7Not specified(-)-(5R,6S)
1-Trimethylsilyloxycyclopent-1-ene & UndecanalAldol condensation, Baeyer-Villiger oxidation, acetylation3>80% nih.gov1:1 mixture of diastereoisomers

Biosynthesis and Natural Occurrence of 6 Acetoxy 5 Hexadecanolide

Biological Sources and Isolation of 6-Acetoxy-5-hexadecanolide

The chemical compound this compound is primarily known as a mosquito oviposition attractant pheromone. nih.govrsc.org It was first identified as the major component of the apical droplet of eggs of the mosquito Culex pipiens fatigans (now more commonly known as Culex quinquefasciatus). rsc.orgcambridge.org This pheromone is released from the apical droplets on the eggs and acts as a chemical cue, attracting other gravid female mosquitoes to lay their eggs in the same location. cambridge.orgresearchgate.net

The primary biological source of this compound is mosquitoes of the genus Culex. scielo.br Specifically, it has been isolated and identified from Culex quinquefasciatus and has been shown to be active for Culex pipiens molestus. cambridge.orgtandfonline.com Research has demonstrated that the (-)-(5R,6S) stereoisomer is the most biologically active form, attracting Culex quinquefasciatus females for oviposition. nih.gov This isomer is also attractive to Culex tarsalis, though to a lesser extent, but not to mosquitoes of other genera like Aedes aegypti and Anopheles quadrimaculatus, suggesting a degree of genus-specificity. nih.gov

The isolation and identification of this compound from mosquito egg rafts involved gas chromatography-mass spectrometry (GC-MS) and microchemical methods. rsc.org The compound was found to be present in the eggs before they are laid, and its production is not dependent on bacteria that may contaminate the apical droplets. cambridge.org The pheromone is slowly released from these droplets into the air above the water surface, creating a chemical gradient that guides other gravid females. cambridge.org

While primarily associated with mosquitoes, there has been research into producing this compound from alternative, renewable sources. One such source is the seed oil of the summer cypress plant, Kochia scoparia. nih.govpherobase.com This indicates the potential for obtaining the pheromone from botanical sources, which could be a more sustainable method for its production for use in mosquito control programs. nih.gov

Table 1: Biological Sources of this compound

Biological Source Species Location of Compound
Insect Culex quinquefasciatus (formerly Culex pipiens fatigans) Apical droplet of egg rafts
Insect Culex pipiens molestus (Active for this species)
Insect Culex tarsalis (Active for this species)
Plant Kochia scoparia (Summer Cypress) Seed oil

Putative Biosynthetic Pathways for this compound in Organisms

The precise biosynthetic pathway of this compound within mosquitoes is not yet fully elucidated in the provided search results. However, it is known that the compound is produced by the female mosquito and is present in the eggs before they are laid. cambridge.org This suggests an endogenous metabolic pathway within the mosquito.

While the specific enzymatic steps in the mosquito are not detailed, the synthesis of this compound in laboratory settings provides insight into potential biosynthetic precursors and reactions. Many synthetic routes have been developed, often starting from chiral precursors to achieve the specific stereochemistry of the natural pheromone, (-)-(5R,6S)-6-acetoxy-5-hexadecanolide. researchgate.net

Some synthetic approaches have utilized:

Mannitol-derived building blocks: These C2-symmetric molecules can be elaborated through reactions like olefin metathesis to form the core structure of the pheromone. acs.orgnih.gov

Glyceraldehyde: Both isopropylidene-d-glyceraldehyde and isopropylidene-L-glyceraldehyde have been used as starting materials, with key steps involving Grignard reagent addition. tandfonline.com

Carbohydrates: δ-gluconolactone and (-)-2-deoxy-d-ribose have served as chiral templates for the synthesis. nih.govresearchgate.net

Fatty acid intermediates: One synthesis proceeds through a rare but naturally occurring fatty acid intermediate, utilizing a chemoenzymatic domino epoxidation-lactonization as a key step to form the 6-hydroxy-5-hexadecanolide core. researchgate.netresearchgate.net

These synthetic strategies often involve key transformations such as:

Asymmetric aldol (B89426) reactions: Proline-catalyzed asymmetric aldol reactions have been employed to create the chiral centers. researchgate.net

Epoxide opening and lactonization: These are common steps in forming the lactone ring and introducing the necessary functional groups. nih.gov

Ring-closing metathesis (RCM): This reaction is used to form the six-membered lactone ring. researchgate.net

Acetylation: The final step often involves the acetylation of a hydroxyl group to yield the final product. researchgate.net

While these are laboratory methods, they suggest that the biosynthesis in mosquitoes likely involves the formation of a long-chain hydroxy fatty acid, followed by lactonization and subsequent acetylation. The stereospecificity of the natural product points towards highly specific enzymatic control in the biosynthetic pathway.

Natural Analogues and Precursors of this compound

Several natural analogues and potential precursors of this compound exist. The direct precursor in the final step of biosynthesis is the corresponding alcohol, 6-hydroxy-5-hexadecanolide . researchgate.netresearchgate.net This compound is acetylated to form the final active pheromone.

The various stereoisomers of this compound can be considered natural analogues, although only the (-)-(5R,6S) isomer is significantly active as an oviposition attractant for Culex quinquefasciatus. nih.gov The other three stereoisomers, (+)-(5S,6R), (+)-(5R,6R), and (-)-(5S,6S), are largely inactive. nih.gov

A structurally related compound, muricatacin , has also been synthesized alongside isomers of this compound. researchgate.net While not explicitly stated as a direct precursor or analogue in the context of mosquito pheromones from the provided results, its co-synthesis from similar starting materials suggests a structural relationship.

In the broader context of chemical ecology, other compounds act in concert with this compound. For instance, skatole (3-methylindole) , a compound found in polluted water, has been shown to have a synergistic effect with the synthetic oviposition pheromone, significantly increasing the oviposition of Culex quinquefasciatus. scielo.brnih.gov This indicates that while this compound is the specific pheromone, other environmental chemical cues can modulate its effect.

Chemical Ecology and Inter Species Interactions Mediated by 6 Acetoxy 5 Hexadecanolide

6-Acetoxy-5-hexadecanolide as a Mosquito Oviposition Pheromone (MOP)

This compound is a well-established mosquito oviposition pheromone (MOP), primarily associated with mosquitoes of the Culex genus. acs.orgnih.govscielo.br This chemical signal is naturally released from the apical droplets found on the egg rafts of Culex quinquefasciatus and other related species. rsc.orgresearchgate.net Its primary function is to act as an attractant to gravid females of the same species, guiding them to suitable oviposition sites where conspecifics have already laid their eggs. researchgate.net This aggregation behavior is thought to be an evolutionary strategy to ensure that offspring hatch in an environment that has already been deemed suitable by others.

The biological activity of this compound is highly specific to one of its stereoisomers. Research has demonstrated that of the four possible stereoisomers, only the (-)-(5R,6S) isomer is biologically active in attracting Culex quinquefasciatus females to lay their eggs. researchgate.netnih.gov The other three stereoisomers, (+)-(5S,6R), (+)-(5R,6R), and (-)-(5S,6S), have been found to be inactive. nih.gov The active erythro-6-acetoxy-5-hexadecanolide was identified as the major component of the oviposition attractant pheromone from the apical droplets of Culex pipiens fatigans eggs through methods like gas chromatography-mass spectrometry and microchemical analysis. rsc.org The synthesis of this specific enantiomer has been a focus of chemical research to produce a biologically active crude material for potential use in mosquito control. acs.orgnih.gov

Role of this compound in Mosquito Oviposition Site Selection

The selection of an appropriate oviposition site is a critical decision for a gravid female mosquito, as it directly impacts the survival and development of her progeny. wur.nl this compound plays a significant role in this selection process for Culex mosquitoes by signaling the presence of a favorable breeding location. acs.orgscielo.brrsc.orgoup.com The presence of this pheromone indicates that other females have successfully oviposited, suggesting the site has the necessary resources for larval development and is likely safe from certain threats. oup.com

Field studies have confirmed the effectiveness of synthetic this compound in attracting gravid Culex quinquefasciatus females to oviposition sites. scielo.br The pheromone's influence is dose-dependent, with attraction increasing up to a certain concentration, beyond which it can become repellent. scielo.br This suggests that while the presence of the pheromone is a positive cue, an excessively high concentration might signal overcrowding and intense larval competition, prompting females to seek alternative locations. oup.comscielo.br The interaction of this pheromone with other environmental cues, such as those from plant infusions and microbial activity, further refines the site selection process. oup.comresearchgate.net

Interspecific and Intraspecific Responses to this compound

The response to this compound exhibits both intraspecific attraction and interspecific variation. Within the Culex genus, the pheromone demonstrates a broad, though not uniform, attractiveness.

Intraspecific and Intrageneric Responses:

Culex quinquefasciatus : Shows strong attraction to the (-)-(5R,6S) isomer of this compound. scielo.brnih.gov

Culex tarsalis : Is also attracted to the active isomer, but at a much lower sensitivity, requiring a 100-fold higher concentration to elicit a similar response to Cx. quinquefasciatus. nih.gov

Culex pipiens molestus : As a member of the Culex pipiens complex, it is also attracted to the pheromone. scielo.braua.gr

Interspecific Responses:

Aedes aegypti : This species is not attracted to this compound, indicating the pheromone's genus-specificity. nih.gov

Anopheles quadrimaculatus : Similar to Aedes aegypti, this species does not respond to the pheromone. nih.gov

Anopheles gambiae : Interestingly, research has shown that this compound can act as a deterrent, causing An. gambiae to avoid laying eggs in sites where it is present. icipe.org This suggests that An. gambiae may use the pheromone of a competitor species as a cue to avoid habitats with high larval competition.

The table below summarizes the varied responses of different mosquito species to this compound.

SpeciesResponse to this compoundReference
Culex quinquefasciatusAttractant scielo.brnih.gov
Culex tarsalisAttractant (lower sensitivity) nih.gov
Culex pipiens molestusAttractant scielo.br
Aedes aegyptiNo response nih.gov
Anopheles quadrimaculatusNo response nih.gov
Anopheles gambiaeDeterrent icipe.org

Synergistic Effects of this compound with Co-occurring Semiochemicals

In their natural environment, mosquitoes are exposed to a complex blend of chemical cues. The effectiveness of this compound as an oviposition attractant can be significantly enhanced when combined with other semiochemicals present in typical breeding sites. oup.com This synergy suggests that mosquitoes integrate information from multiple chemical signals to make a final decision about where to lay their eggs.

A notable example of this is the interaction between this compound and compounds found in grass infusions, which are common in mosquito breeding habitats. When mixed with grass infusion or water from soakage pits, the pheromone leads to a greater number of egg rafts being laid by Cx. quinquefasciatus compared to when either attractant is used alone. wur.nl

Furthermore, specific compounds identified from these infusions, such as 3-methylindole (B30407) (skatole), have been shown to have an additive or synergistic effect with the oviposition pheromone. nih.govscielo.br Studies have demonstrated that a mixture of this compound and 3-methylindole significantly increases oviposition by Cx. quinquefasciatus. scielo.brscielo.br However, the nature of this interaction can be complex and concentration-dependent. While some research points to a synergistic action, other studies suggest the effect is additive up to a certain concentration, beyond which the blend can become repellent. scielo.br

The table below highlights key research findings on the synergistic effects of this compound.

Co-occurring Semiochemical/MixtureObserved Effect on Culex quinquefasciatus OvipositionReference
Grass InfusionSynergistic increase in egg rafts laid. wur.nl
Soakage Pit WaterSynergistic increase in egg rafts laid. wur.nl
3-Methylindole (Skatole)Additive or synergistic increase in oviposition, but can be repellent at high concentrations. scielo.brscielo.br
Volatiles from bacteria in soakage pit waterSynergistic oviposition response. nih.gov

Ecological Implications of this compound in Vector Biology and Pest Management Strategies

The role of this compound in mediating oviposition behavior has significant ecological implications for vector biology and offers promising avenues for pest management. scielo.broup.com By understanding how this pheromone influences the distribution and population dynamics of Culex mosquitoes, which are vectors for diseases such as West Nile virus and lymphatic filariasis, more targeted and effective control strategies can be developed. acs.orgnih.gov

The synthetic version of the pheromone is a valuable tool for monitoring Culex populations. scielo.br When used as a bait in oviposition traps, it can effectively attract gravid females, providing crucial data on mosquito abundance and distribution. scielo.br This information is vital for public health officials to assess disease risk and implement timely control measures.

Beyond surveillance, this compound has the potential to be a cornerstone of "attract-and-kill" or mass trapping strategies. nih.gov By luring gravid females to traps containing insecticides or larvicides, it is possible to reduce the adult mosquito population and prevent the emergence of the next generation. nih.gov The development of cost-effective methods to synthesize the active pheromone, potentially from renewable resources like plant oils, makes this approach more feasible for large-scale implementation, especially in resource-limited areas. acs.orgnih.gov

Furthermore, the deterrent effect of this compound on Anopheles gambiae highlights the complexity of interspecific chemical communication and could potentially be exploited. Understanding these interactions is crucial for predicting the broader ecological impact of using this pheromone in integrated vector management programs.

Mechanistic Investigations of 6 Acetoxy 5 Hexadecanolide Biological Activity

Interaction of 6-Acetoxy-5-hexadecanolide with Olfactory Receptor Systems

The biological activity of this compound is initiated through its interaction with the olfactory receptor systems of certain insect species, most notably mosquitoes of the genus Culex. This chemical compound, identified as a mosquito oviposition pheromone, guides gravid females to suitable egg-laying sites. plos.orgresearchgate.net The process begins when molecules of this compound, released from egg rafts, become airborne and enter the sensory appendages of the mosquito, primarily the antennae. plos.orgpnas.org

Within the antennae, specialized sensory hairs called sensilla house olfactory receptor neurons (ORNs). plos.orgnih.gov Specifically, immunohistochemistry studies have shown that the odorant-binding protein associated with this pheromone, CquiOBP1, is expressed in trichoid sensilla. plos.orgnih.gov These ORNs are equipped with olfactory receptors (ORs) on their cell membranes, which are responsible for detecting specific odorant molecules. nih.govwikipedia.org The interaction between this compound and these receptors is the critical first step in a signal transduction cascade that ultimately leads to a behavioral response in the mosquito. nih.govwikipedia.org

While the precise identity of the specific olfactory receptor(s) that bind to this compound is a subject of ongoing research, it is understood that these receptors are transmembrane proteins that function as odorant-gated ion channels. wikipedia.orgoup.com The binding of an odorant molecule like this compound to its cognate receptor induces a conformational change in the receptor protein. This change opens an ion channel, leading to the depolarization of the ORN and the generation of an electrical signal, or action potential. This nerve impulse is then transmitted to the brain, which interprets the signal and elicits the appropriate behavioral response, such as oviposition. wikipedia.org

The sensitivity and specificity of this system are remarkable. Even minute concentrations of the pheromone can be detected, guiding the mosquito over a distance. pnas.org This high level of sensitivity is attributed to the intricate interplay between various components of the olfactory system, including odorant-binding proteins that transport the hydrophobic pheromone molecules through the aqueous environment of the sensillum lymph to the olfactory receptors. nih.govnih.gov

Characterization of Odorant-Binding Proteins (OBPs) and Their Affinity for this compound

Odorant-binding proteins (OBPs) play a crucial role in the perception of this compound by solubilizing and transporting this hydrophobic pheromone to the olfactory receptors. nih.govnih.gov In the Southern house mosquito, Culex quinquefasciatus, a specific OBP, CquiOBP1, has been extensively studied for its role in binding the mosquito oviposition pheromone (MOP), (5R,6S)-6-acetoxy-5-hexadecanolide. plos.orgresearchgate.net

CquiOBP1 is highly expressed in the antennae of female mosquitoes, specifically within the trichoid sensilla that also house the olfactory receptor neurons sensitive to MOP. plos.orgnih.gov This co-localization strongly suggests its involvement in MOP detection. Biochemical studies have confirmed that CquiOBP1 binds to MOP with high affinity. pnas.orgnih.gov

The binding affinity of CquiOBP1 for this compound and other physiologically relevant compounds has been investigated using fluorescence binding assays. These assays typically use a fluorescent reporter probe, such as N-phenyl-1-naphthylamine (NPN), which binds to the hydrophobic binding pocket of the OBP and fluoresces. When a ligand like this compound is introduced, it displaces the fluorescent probe, causing a decrease in fluorescence intensity. This change in fluorescence is used to calculate the dissociation constant (Kd), a measure of binding affinity.

OBPLigandDissociation Constant (Kd) in µMReference
CquiOBP1(5R,6S)-6-acetoxy-5-hexadecanolide (MOP)4.6 ± 0.4 escholarship.org
CquiOBP1Nonanal (B32974)6.1 ± 0.5 escholarship.org
CquiOBP1Picardin7.9 ± 0.8 escholarship.org
CquiOBP2Skatole2.9 ± 0.3 escholarship.org
CquiOBP5(5R,6S)-6-acetoxy-5-hexadecanolide (MOP)12.0 ± 1.4 escholarship.org
CquiOBP5Nonanal12.8 ± 1.5 escholarship.org
CquiOBP5Picardin10.7 ± 1.1 escholarship.org

These studies demonstrate that while CquiOBP1 binds to MOP, it also shows affinity for other compounds, suggesting a certain level of promiscuity in ligand binding. However, the context of its expression and the physiological response of the mosquito indicate its primary role is likely in MOP perception. nih.govescholarship.org

Biophysical Studies of this compound-Protein Interactions (e.g., pH-dependence, structural changes)

Biophysical studies have provided significant insights into the mechanism of ligand binding and release by odorant-binding proteins (OBPs) interacting with this compound. A key factor influencing this interaction is the pH of the surrounding environment. plos.orgmurdoch.edu.au

The binding of the mosquito oviposition pheromone (MOP), (5R,6S)-6-acetoxy-5-hexadecanolide, to CquiOBP1 is pH-dependent. plos.orgnih.gov At a neutral pH of 7, which is thought to be the pH of the bulk sensillum lymph, CquiOBP1 binds MOP with high affinity. nih.govmurdoch.edu.au However, at a lower pH of 5, this binding is significantly weakened or lost altogether. murdoch.edu.au This pH-dependent binding suggests a mechanism for the release of the pheromone near the olfactory receptor. It is hypothesized that the microenvironment surrounding the dendritic membrane of the olfactory receptor neuron has a lower pH. nih.gov

Structural studies, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed the molecular basis for this pH-dependent conformational change. pnas.orgresearchgate.net CquiOBP1, like other insect OBPs, has a compact structure composed of six alpha-helices. pnas.orgresearchgate.net The binding of MOP occurs in a hydrophobic internal cavity. pnas.org At neutral pH, the C-terminus of the protein is thought to act as a "lid," holding the ligand in place. pnas.org

Upon encountering a lower pH environment, it is proposed that protonation of key amino acid residues, likely histidine or acidic residues, in the C-terminus triggers a significant conformational change. pnas.orgmurdoch.edu.au This change involves the unwinding of an α-helix, which in turn opens the binding cavity and facilitates the release of the this compound molecule in close proximity to the olfactory receptor. nih.govmurdoch.edu.au

Circular dichroism (CD) spectroscopy has been used to monitor these structural changes. The CD spectrum of CquiOBP1 shows a change in the intensity of the second minima at low pH, indicative of a decrease in α-helical content. nih.gov This provides further evidence for the unwinding of an α-helix as part of the pH-triggered release mechanism.

Stereoselectivity of this compound Binding and Biological Response

The biological activity of this compound is highly dependent on its stereochemistry. The naturally occurring and most active stereoisomer of the mosquito oviposition pheromone is (-)-(5R,6S)-6-acetoxy-5-hexadecanolide. plos.orgresearchgate.net This stereospecificity is a common feature in insect pheromone communication, ensuring precise signaling between individuals of the same species.

Binding assays with different stereoisomers of this compound have demonstrated the stereoselectivity of the odorant-binding protein CquiOBP1. plos.org While both the natural (5R,6S) and the non-natural (5S,6R) enantiomers can bind to CquiOBP1 at neutral pH, there are differences in their binding affinities. plos.orgmurdoch.edu.au Interestingly, some studies have shown that the non-natural (5S,6R) enantiomer can exhibit a higher affinity for CquiOBP1 than the natural (5R,6S) isomer. plos.org

Despite the binding of the non-natural stereoisomer to CquiOBP1, behavioral and electrophysiological studies indicate that only the (5R,6S) enantiomer is a potent attractant for ovipositing female Culex quinquefasciatus. plos.org Single sensillum recordings have shown that olfactory receptor neurons on the mosquito's antennae are highly sensitive to the natural (5R,6S) isomer, while the response to the (5S,6R) enantiomer is significantly weaker or absent. plos.org This suggests that the stereochemical recognition primarily occurs at the level of the olfactory receptor, which then triggers the downstream neuronal signaling cascade.

The synthesis of all four possible stereoisomers of this compound has been crucial for these investigations, allowing for a detailed examination of the structure-activity relationship. researchgate.net These studies have consistently highlighted the importance of the (5R,6S) configuration for eliciting the characteristic oviposition behavior in Culex mosquitoes.

Molecular Basis of Olfactory Receptor Neuron Sensitivity to this compound

The remarkable sensitivity of olfactory receptor neurons (ORNs) to this compound is a result of a highly specialized molecular machinery within the insect's olfactory system. plos.orgnih.gov This sensitivity allows mosquitoes to detect minute quantities of the oviposition pheromone, guiding them to suitable breeding sites. pnas.org

At the core of this sensitivity are the olfactory receptors (ORs) expressed on the dendritic membrane of the ORNs. nih.govwikipedia.org These receptors are finely tuned to recognize the specific molecular features of this compound. nih.gov While the exact OR responsible for detecting this pheromone in Culex quinquefasciatus is yet to be definitively identified, it is understood that the binding of the pheromone to its cognate receptor is the primary event that initiates the neural signal. nih.gov

The interaction between the pheromone and the receptor is thought to be highly specific, involving a precise fit between the ligand and the receptor's binding pocket. wikipedia.org This specificity ensures that only molecules with the correct structure, and in this case, the correct stereochemistry, can effectively activate the receptor. nih.gov

Enhancing this sensitivity is the role of odorant-binding proteins (OBPs), such as CquiOBP1. plos.orgnih.gov These proteins are present at high concentrations in the sensillum lymph and act as carriers, capturing the hydrophobic this compound molecules and transporting them to the ORs. nih.govnih.gov This transport mechanism effectively concentrates the pheromone at the receptor site, increasing the probability of a binding event and thus lowering the detection threshold.

Furthermore, the signal transduction pathway within the ORN is designed for amplification. The binding of a single pheromone molecule to an OR can lead to the opening of an ion channel and a significant influx of ions, causing a substantial change in the membrane potential of the neuron. wikipedia.org This amplification ensures that even a weak initial stimulus can be converted into a robust and reliable neural signal that is transmitted to the brain.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies of this compound analogues have been instrumental in understanding the key molecular features required for its biological activity. These studies involve systematically modifying the structure of the parent molecule and evaluating the biological response to the resulting analogues.

One of the earliest and most significant findings from SAR studies is the crucial role of the alkyl chain length. Shortening the C10 alkyl chain of this compound leads to a significant loss of behavioral activity, indicating that the length of this hydrophobic tail is critical for proper interaction with the olfactory receptor. researchgate.net

Modifications to the acetoxy group have also been explored. Replacing the acetoxy group with a trifluoroacetoxy group resulted in analogues that retained biological activity. researchgate.net This suggests that while the presence of an ester group at this position is important, some variation is tolerated by the receptor system.

The stereochemistry of the molecule is another critical factor, as discussed in section 6.4. Only the (5R,6S) stereoisomer exhibits significant attractant activity, highlighting the highly specific nature of the receptor's binding pocket.

Furthermore, the lactone ring is an essential feature of the molecule. The synthesis of various lactone analogues has helped to define the structural requirements of this part of the molecule for effective receptor activation. researchgate.net

More recent approaches to SAR involve the synthesis of a wider variety of analogues, including those with modifications to the cyclopentenone framework, to explore their potential as agonists or antagonists of the olfactory receptors. nih.gov These studies, often guided by computational modeling, aim to develop novel compounds that could be used in pest management strategies, for example, as more potent attractants for trapping or as repellents to disrupt oviposition behavior. annualreviews.org

Advanced Analytical and Spectroscopic Characterization of 6 Acetoxy 5 Hexadecanolide in Research

Application of Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-acetoxy-5-hexadecanolide. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR analysis, the chemical shifts (δ) of the protons provide insight into their local electronic environment. For instance, the proton attached to the carbon bearing the acetate (B1210297) group (CH-OAc) and the proton on the carbon within the lactone ring (CH-O) typically appear as multiplets at approximately 4.98 ppm and 4.30 ppm, respectively. The methyl protons of the acetate group resonate as a singlet around 2.08 ppm, while the terminal methyl group of the hexadecyl chain appears as a triplet at about 0.88 ppm. The numerous methylene (B1212753) protons of the long alkyl chain form a complex multiplet region, primarily around 1.25 ppm. acs.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. Key resonances for this compound include those for the carbonyl carbons of the ester and lactone, which appear downfield around 170.6-170.8 ppm. The carbons bonded to oxygen (C-OAc and C-O-lactone) are observed at approximately 74.3 ppm and 80.5 ppm. The methyl carbon of the acetate group is found at about 21.0 ppm, and the terminal methyl carbon of the alkyl chain resonates at around 14.1 ppm. The remaining methylene carbons of the chain produce a series of signals in the 18-32 ppm range. acs.org

The stereochemical assignment, particularly the relative configuration of the C5 and C6 stereocenters (erythro or threo), can be inferred from the coupling constants between the protons at these centers in high-resolution ¹H NMR spectra. Furthermore, comparison of NMR data with that of synthesized stereoisomers is a common strategy to definitively assign the stereochemistry of the natural product. d-nb.infoacs.org For instance, the natural (5R,6S)-erythro isomer and its unnatural (5R,6R)-threo epimer exhibit distinct chemical shifts for the methine carbons (CH-O), with reported values of 80.3 ppm and 74.1 ppm for the natural isomer, and 79.7 ppm and 73.8 ppm for the epimer. d-nb.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound acs.orgnih.gov

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
CH₃ (terminal)0.83-0.88 (t)14.1
(CH₂)₈1.16-1.36 (br m)22.7, 23.5, 25.1, 29.3-29.8
CH₂1.53-1.66 (m)18.2, 31.9
CH₂1.72-1.98 (m)-
CH₃ (acetate)2.04-2.08 (s)21.0
CH₂2.35-2.60 (m)-
CH-O (lactone)4.28-4.34 (m)80.5
CH-OAc4.91-4.98 (m)74.3
C=O (acetate)-170.5
C=O (lactone)-170.9

Mass Spectrometry (MS) Techniques for High-Resolution Analysis of this compound

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

When coupled with gas chromatography (GC-MS), this technique allows for the analysis of complex mixtures and provides characteristic fragmentation patterns that serve as a chemical fingerprint for the compound. For this compound, the electron ionization (EI) mass spectrum typically does not show a strong molecular ion (M⁺) peak at m/z 312. acs.orgnih.gov However, characteristic fragment ions are observed that are indicative of the structure. Common fragments include those resulting from the loss of acetic acid (M-60) and other cleavages of the lactone ring and alkyl chain. Key fragment ions are often seen at m/z 142, 100, and 99, which are highly indicative of the this compound structure. acs.org

Electrospray ionization (ESI), a softer ionization technique often coupled with liquid chromatography (LC-ESI/MS), can be used to observe the intact molecule, typically as a protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺. plos.org High-resolution ESI-MS has been used to confirm the elemental composition of synthetic isomers of this compound. sioc-journal.cnresearchgate.net

X-ray Diffraction Analysis for Absolute Configuration Determination of this compound Derivatives

While NMR and MS are powerful for determining the structure and relative stereochemistry, X-ray diffraction analysis of a single crystal is the gold standard for determining the absolute configuration of a chiral molecule. cornell.edu Although obtaining suitable crystals of this compound itself can be challenging, derivatives of the compound or its synthetic intermediates are often used for this purpose.

By analyzing the diffraction pattern of X-rays passing through a crystal of a derivative, a three-dimensional model of the electron density of the molecule can be constructed. This model reveals the precise spatial arrangement of all atoms, thereby establishing the absolute stereochemistry (R/S configuration) at each chiral center. d-nb.info For instance, the absolute configuration of (-)-epi-muricatacin, a related compound synthesized alongside isomers of this compound, was confirmed by X-ray diffraction analysis. sioc-journal.cnresearchgate.net This technique has been crucial in confirming the (5R,6S) configuration of the naturally occurring mosquito oviposition pheromone. d-nb.info

Chromatographic Methods (e.g., GC with chiral columns) for Stereoisomer Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound, particularly for resolving its different stereoisomers. Gas chromatography (GC) is a primary method for this purpose. acs.org

The use of chiral GC columns allows for the separation of enantiomers and diastereomers of this compound. murdoch.edu.au These columns contain a chiral stationary phase that interacts differently with each stereoisomer, leading to different retention times and thus enabling their separation and quantification. This has been instrumental in confirming that the naturally produced pheromone by Culex quinquefasciatus is the (5R,6S) stereoisomer. murdoch.edu.auplos.org The separation is based on the formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase. wikipedia.org Various chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are available for this purpose. obrnutafaza.hr

High-performance liquid chromatography (HPLC) with chiral columns can also be employed for the separation of stereoisomers, especially for preparative purposes. arkat-usa.org

Biophysical Methods (e.g., Circular Dichroism) for Investigating Conformational Changes in this compound-Bound Proteins

Circular dichroism (CD) spectroscopy is a powerful biophysical technique used to study the secondary and tertiary structure of proteins and to detect conformational changes upon ligand binding. researchgate.netnih.gov In the context of this compound, CD has been used to investigate the interaction of this pheromone with odorant-binding proteins (OBPs), which are thought to be involved in its transport to olfactory receptors.

Studies have shown that the binding of this compound to specific OBPs, such as CquiOBP1 from Culex quinquefasciatus, can induce conformational changes in the protein. plos.org These changes can be monitored by observing alterations in the CD spectrum of the protein in the far-UV region (which reflects changes in secondary structure like alpha-helices and beta-sheets) and the near-UV region (which is sensitive to the environment of aromatic amino acid side chains). For example, research has indicated that CquiOBP1 undergoes a pH-dependent conformational change, with a reduction in helical content at lower pH, which is correlated with a loss of binding affinity for this compound. murdoch.edu.auplos.org

Electroantennographic Detection (EAD) in Assessing Biological Activity of this compound

Electroantennographic detection (EAD) is a highly sensitive technique that combines gas chromatography with electrophysiology to identify biologically active volatile compounds. nih.govd-nb.info In this method, the effluent from a GC column is split, with one part going to a standard detector (like a flame ionization detector) and the other part being passed over an insect's antenna. The electrical response of the antenna to a compound is recorded as an electroantennogram (EAG).

EAD has been a critical tool in identifying and confirming the biological activity of this compound as a mosquito oviposition pheromone. nih.gov By passing the separated components of an extract or synthetic standards over the antenna of a gravid female mosquito, researchers can pinpoint which specific compounds elicit an olfactory response. EAD studies have demonstrated that the antennae of Culex quinquefasciatus are highly sensitive to the (5R,6S)-6-acetoxy-5-hexadecanolide stereoisomer, confirming its role as a key component of the oviposition attractant pheromone. plos.orgnih.gov This technique is invaluable for screening for biologically active compounds in complex natural extracts and for assessing the activity of synthetic analogues.

Synthetic Analogues and Derivatives of 6 Acetoxy 5 Hexadecanolide

Design and Synthesis of 6-Acetoxy-5-hexadecanolide Structural Analogues

The synthesis of structural analogues of this compound is centered on creating stereoisomers and structurally related lactones to probe the stereochemistry essential for biological activity. The natural pheromone, (-)-(5R,6S)-6-acetoxy-5-hexadecanolide, possesses an erythro configuration of the substituents on the lactone ring. Synthetic strategies have been developed to access not only this active enantiomer but also its diastereomers and enantiomeric forms. rsc.orgjptcp.com

Several synthetic routes have been established, often employing chiral starting materials or asymmetric reactions to control the stereochemistry. One prominent strategy involves the use of Sharpless asymmetric dihydroxylation as a key step to introduce the desired chirality. sioc-journal.cn For instance, the four isomers of this compound were successfully synthesized from pent-4-ynoic acid and hex-5-ynoic acid, with the Sharpless reaction being pivotal in establishing the stereocenters. sioc-journal.cn

Another versatile approach utilizes a bidirectional synthesis starting from a C2-symmetric building block, such as mannitol-derived (3R,4R)-hexa-1,5-diene-3,4-diol. acs.orgnih.gov This method employs olefin metathesis reactions to construct the carbon skeleton. acs.orgnih.gov The synthesis can be directed to produce specific stereoisomers, such as 6-epi-MOP (Mosquito Oviposition Pheromone), which can then be converted to the natural MOP through a Mitsunobu inversion. acs.orgnih.gov This highlights the modularity of modern synthetic methods in generating a library of analogues.

Synthetic methodologies have also been developed from D-ribose and L-glutamic acid, demonstrating the flexibility in the choice of chiral pool starting materials. jptcp.comacs.org A D-ribose-based synthesis involved key steps such as a Grignard reaction, oxidative cleavage of a 1,2-diol, a Wittig-Horner reaction, and subsequent lactonization and acetylation to yield the target molecule. jptcp.com

The table below summarizes various synthetic strategies employed to generate analogues and stereoisomers of this compound.

Starting MaterialKey Synthetic StepsTarget Analogue/IsomerRef
(2S,3S)-C4 aldehydeNot specified in abstract(5S,6R)- and (5R,6S)-enantiomers rsc.org
Pent-4-ynoic acid / Hex-5-ynoic acidSharpless asymmetric dihydroxylationFour isomers of this compound sioc-journal.cn
(3R,4R)-hexa-1,5-diene-3,4-diol (from Mannitol)Bidirectional olefin metathesis, Mitsunobu inversion(5R,6S)-6-acetoxy-5-hexadecanolide (MOP) and 6-epi-MOP acs.orgnih.gov
L-Glutamic acidNot specified in abstract(5R,6S)-6-acetoxy-5-hexadecanolide and two stereoisomers acs.org
D-RiboseGrignard reaction, Oxidative cleavage, Wittig-Horner reaction, Lactonization(-)-(5R, 6S)-erythro-6-acetoxy-5-hexadecanolide jptcp.com

Chemoecological Evaluation of this compound Derivatives

The primary chemoecological role of this compound is as an oviposition attractant pheromone for mosquitoes of the Culex genus, particularly Culex quinquefasciatus (also known as Culex pipiens fatigans), a significant vector for various diseases. acs.orgacs.orgrsc.org The evaluation of its synthetic derivatives is therefore focused on their ability to elicit oviposition behavior in these mosquitoes.

Field trials and laboratory-based bioassays are the principal methods for chemoecological evaluation. In a notable field trial in Kenya, the synthetic oviposition pheromone was tested for its effectiveness with Culex quinquefasciatus. jptcp.com Such studies are critical for moving from laboratory synthesis to practical application in pest management strategies.

Electrophysiological studies, such as electroantennography (EAG), are also employed to measure the response of mosquito antennae to various analogues. These techniques provide a direct measure of the interaction between the chemical compound and the insect's olfactory receptors. annualreviews.org For instance, a behavioral and electrophysiological study investigated oviposition cues for Culex quinquefasciatus, providing insights into how the pheromone and its derivatives are perceived. jptcp.com The activity of analogues is compared to the natural pheromone, which is consistently found to be the most effective compound, indicating a high degree of specificity in the olfactory receptors. annualreviews.org

The evaluation extends to various stereoisomers. The absolute configuration of the natural pheromone was determined to be (5R,6S). worldscientific.com Studies comparing the activity of the different enantiomers and diastereomers have been crucial in understanding the structural requirements for attraction.

Structure-Activity Relationship (SAR) Insights from Analogues of this compound

Structure-activity relationship (SAR) studies for this compound and its analogues have provided critical insights into the molecular features necessary for its pheromonal activity. The high degree of stereospecificity is the most significant finding from these studies.

Stereochemistry : The biological activity is highly dependent on the stereochemistry at the C-5 and C-6 positions. The natural (5R,6S)-erythro configuration is the most active form. rsc.orgworldscientific.com Its enantiomer, the (5S,6R)-form, also shows activity, but other diastereomers are significantly less active. This indicates a precise fit is required within the mosquito's olfactory receptor proteins. annualreviews.org

Functional Groups : The presence and nature of the functional groups are vital. The acetoxy group at C-6 and the lactone functionality are key features. SAR studies on other insect pheromones have shown that replacing the oxygen atoms in a functional group, for example with sulfur, or modifying the group (e.g., converting an acetate (B1210297) to a methyl carbonate) can drastically alter or decrease biological activity. annualreviews.org While specific studies on such modifications for this compound are not detailed in the provided results, the general principles of pheromone SAR suggest these groups are critical recognition elements. annualreviews.org

Future Research Directions in 6 Acetoxy 5 Hexadecanolide Science

Elucidation of Novel Biosynthetic Enzymes and Pathways for 6-Acetoxy-5-hexadecanolide

While this compound is a well-known mosquito oviposition pheromone, the precise biosynthetic pathways and the full suite of enzymes responsible for its production in Culex mosquitoes remain an active area of research. rsc.orgrsc.orgrothamsted.ac.uktandfonline.com The biosynthesis is believed to originate from fatty acid metabolism, but the specific enzymes that catalyze the chain shortening, hydroxylation, and acetylation steps are not fully characterized. oup.com Future research will likely focus on identifying and characterizing these novel enzymes. The smooth endoplasmic reticulum is suggested as a potential site for the biosynthesis of lipid-derived pheromones, possibly involving the mevalonate (B85504) pathway. researchgate.net

Advanced molecular techniques are crucial for this endeavor. Transcriptome and genome sequencing of the pheromone glands of Culex mosquitoes can reveal candidate genes encoding enzymes like desaturases, reductases, and acetyltransferases. uva.nlresearchgate.net Functional characterization of these candidate genes, for instance, through expression in heterologous systems like yeast or plants, will be essential to confirm their role in the pheromone biosynthesis. oup.comnih.govbiorxiv.org This approach has been successfully used to identify enzymes in the pheromone biosynthesis of other insects, such as moths. uva.nl

Understanding the genetic and biochemical regulation of pheromone production is another key research avenue. This includes investigating the role of hormones, such as the pheromone biosynthesis activating neuropeptide (PBAN), and the associated signaling cascades that control the activity of biosynthetic enzymes. uva.nl

Development of Advanced Asymmetric Synthetic Strategies for this compound

The specific stereochemistry of (5R,6S)-6-acetoxy-5-hexadecanolide is critical for its biological activity as a mosquito oviposition attractant. tandfonline.comscielo.brresearchgate.net Consequently, the development of efficient and highly stereoselective synthetic routes to produce the active enantiomer is a major focus of chemical research. A variety of synthetic strategies have been explored, with many starting from chiral precursors or employing asymmetric reactions to control the stereochemistry. rsc.orgtandfonline.comrsc.orgacs.org

Recent advancements have utilized diverse and innovative approaches, including:

Organocatalysis: Asymmetric α-oxygenation and allylation reactions catalyzed by chiral organic molecules have been employed to create the desired stereocenters. thieme-connect.comthieme-connect.comelsevierpure.com

Enzyme-catalyzed reactions: Chemoenzymatic methods offer a green and efficient alternative for synthesizing chiral pheromones. barc.gov.in

Metathesis reactions: Olefin metathesis has been used in bidirectional syntheses starting from C2-symmetric building blocks. acs.orgnih.gov

Tandem reactions: Strategies involving tandem α-aminooxylation-Henry reactions have been developed for a more streamlined synthesis. arkat-usa.org

Natural product-derived synthesis: Some approaches have utilized readily available natural products like carbohydrates (e.g., δ-gluconolactone) or fatty acids as starting materials. researchgate.netrsc.orgrsc.orgnih.gov

Table 1: Comparison of Selected Asymmetric Synthetic Strategies for this compound

Synthetic StrategyKey FeaturesStarting Material(s)Overall YieldReference(s)
OrganocatalysisTandem asymmetric α-benzoyloxylation and indium-mediated allylation.DodecanalNot explicitly stated thieme-connect.com
Organocatalyzed EpoxidationDiastereodivergent esterification following epoxidation of a naturally occurring fatty acid.cis-5-Hexadecenoic acid68% rsc.org
Carbohydrate-basedEpoxide opening by a lithiated salt and acid-catalyzed lactonization.δ-Gluconolactone18% nih.gov
Bidirectional MetathesisUse of a C2-symmetric diol and sequential cross-metathesis reactions.Mannitol-derived (3R,4R)-hexa-1,5-diene-3,4-diolNot explicitly stated acs.orgnih.gov
Tandem α-aminooxylation-Henry ReactionFeatures Yamaguchi-Hirao alkylation as a key step.n-DodecanalNot explicitly stated arkat-usa.org

Integrated Omics Approaches to Study this compound Production and Perception

Integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, holistic approach to understanding the complex biological systems behind the production and perception of this compound.

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of Culex mosquitoes can identify genes involved in pheromone biosynthesis and reception. researchgate.net Comparing gene expression profiles between pheromone-producing and non-producing tissues, or under different physiological conditions, can pinpoint key biosynthetic genes. uva.nl

Proteomics: Analyzing the protein complement of relevant tissues can identify the enzymes directly involved in the biosynthetic pathway and the receptor proteins responsible for pheromone detection.

Metabolomics: Studying the metabolome can reveal the precursors and intermediates of the biosynthetic pathway and how their levels are regulated.

A key target for perception studies is the odorant-binding proteins (OBPs) and olfactory receptors (ORs) in the mosquito's antennae. plos.orgplos.org For instance, the odorant-binding protein CquiOBP1 has been identified in Culex quinquefasciatus and is expressed in sensilla that house olfactory receptor neurons sensitive to this compound. plos.orgplos.org Studies have shown that this protein can bind to the pheromone in a pH-dependent manner. plos.orgplos.org Future research using integrated omics can further elucidate the specific roles of different OBPs and ORs in discriminating between the active pheromone and its stereoisomers, and how this binding event translates into a neuronal signal.

Exploration of this compound in Broader Chemical Communication Systems

While this compound is primarily known as an oviposition pheromone for Culex mosquitoes, its role within a broader chemical communication context is an area ripe for exploration. rsc.orgrsc.orgrothamsted.ac.uktandfonline.com The interaction of this pheromone with other semiochemicals—chemicals that convey a signal from one organism to another, modifying the recipient's behavior—is of particular interest.

For example, studies have investigated the synergistic effects of this compound when combined with other compounds. The addition of 3-methylindole (B30407) (skatole), a compound often found in decaying organic matter, to the synthetic pheromone has been shown to significantly increase the oviposition response of Culex quinquefasciatus at certain concentrations. scielo.br Similarly, combinations with other compounds like nonanal (B32974) and trimethylamine (B31210) have been explored to develop more effective attractant blends. plos.orgplos.org

Future research could investigate:

The identification of other natural compounds present at oviposition sites that may modulate the activity of this compound.

The behavioral responses of other mosquito species, or even non-target organisms, to this pheromone, both alone and in combination with other cues.

The potential for this pheromone to act as a kairomone (a chemical emitted by one species that benefits another) for predators or parasitoids of mosquito eggs.

Understanding these broader interactions is crucial for developing highly effective and specific pest management strategies.

Methodological Innovations in Monitoring and Control Leveraging this compound (Non-Clinical)

The primary application of this compound is in the monitoring and control of Culex mosquito populations, which are vectors for various diseases. scielo.brrsc.orgnih.gov Innovations in this area focus on creating more effective, sustainable, and targeted methods for pest management.

One key area of innovation is the development of improved trapping systems. Research has shown that traps baited with the synthetic pheromone can effectively sample gravid female mosquitoes. wur.nl The efficacy of these traps can be enhanced by combining the pheromone with other attractants, such as grass infusions or other synthetic compounds like skatole, nonanal, and trimethylamine. plos.orgplos.orgscielo.br The design of the trap itself, such as the counterflow geometry (CFG) trap, has also been shown to influence capture rates. wur.nl

Another promising avenue is the development of "attract-and-kill" strategies, where the pheromone lures mosquitoes to a location containing a larvicide or an adulticide. rsc.org This targeted approach can reduce the widespread use of insecticides. researchgate.net

Future methodological innovations could include:

The development of slow-release formulations for the pheromone to extend its effectiveness in the field.

The integration of pheromone-baited traps into larger integrated pest management (IPM) programs. rsc.org

The use of pheromones to manipulate mosquito behavior in ways that reduce disease transmission, for example, by luring them away from human habitations.

Furthermore, exploring the use of plants as bio-factories for producing the pheromone offers a potentially low-cost and sustainable production method, which could be particularly beneficial for resource-poor areas. nih.govbiorxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 6-acetoxy-5-hexadecanolide, and how do they address stereochemical control?

  • Methodological Answer : The synthesis often begins with chiral building blocks like mannitol-derived diols or employs asymmetric catalysis. For example, Sharpless asymmetric epoxidation ensures enantioselectivity in key intermediates, while ZrCl₄-catalyzed cyclic acetal formation controls stereochemistry . Olefin metathesis (cross-metathesis or ring-closing metathesis) is widely used for carbon chain elongation, with bidirectional approaches reducing synthetic steps . Characterization via NMR and chiral column chromatography validates stereochemical purity .

Q. How is the structure of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the lactone ring and acetoxy group positioning. Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl). X-ray crystallography may resolve absolute configuration if crystalline derivatives are obtainable .

Q. What is the biological significance of this compound in mosquito behavior?

  • Methodological Answer : As the oviposition pheromone of Culex quinquefasciatus, it attracts gravid females to breeding sites. Bioassays involve field trials with synthetic pheromone lures and laboratory dose-response studies using olfactometers. Comparative analysis with natural pheromone extracts (e.g., from Kochia scoparia seed oil) validates activity .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability without compromising stereoselectivity?

  • Methodological Answer : Bidirectional synthesis using C₂-symmetric diols reduces redundant steps. For example, sequential cross-metathesis and tandem catalytic olefin reduction improve atom economy . Solvent selection (e.g., toluene for metathesis) and catalyst recycling (e.g., Grubbs II) enhance sustainability. Process optimization via Design of Experiments (DoE) identifies critical parameters like temperature and catalyst loading .

Q. What contradictions exist in reported yields or stereochemical outcomes across different synthetic methods, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from competing side reactions (e.g., epimerization during Mitsunobu inversion) or catalyst deactivation in metathesis. Systematic comparison of reaction conditions (e.g., solvent polarity, protecting groups) using kinetic modeling or in-situ IR monitoring clarifies optimal pathways . Replication studies with purified intermediates and chiral HPLC analysis resolve stereochemical ambiguities .

Q. How do ecological factors influence the efficacy of this compound as a mosquito control agent?

  • Methodological Answer : Field studies must account for environmental variables (pH, organic matter) that degrade the pheromone. Microencapsulation or slow-release formulations extend stability. Comparative ecological modeling (e.g., pheromone persistence vs. mosquito breeding cycles) identifies deployment timing. Lab-to-field correlation analyses using multivariate statistics (PCA) isolate key efficacy drivers .

Q. What advanced computational methods support the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer : Molecular docking studies predict binding affinity to mosquito olfactory receptors (e.g., ORCO protein). QSAR (Quantitative Structure-Activity Relationship) models optimize side-chain hydrophobicity or lactone ring rigidity. Synthetic validation includes enantioselective synthesis of analogs and electrophysiological assays (e.g., single-sensillum recordings) .

Data Analysis and Reporting Guidelines

  • Contradiction Resolution : Use triangulation (e.g., comparing NMR, MS, and bioassay data) to validate structural and functional claims .
  • Reproducibility : Include raw spectral data, chromatograms, and statistical codes in supplementary materials .
  • Ethical Reporting : Disclose synthetic byproducts and environmental impact assessments for field trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.